N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS No.: 872857-55-1
Cat. No.: VC6984476
Molecular Formula: C23H22FN3O4
Molecular Weight: 423.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872857-55-1 |
|---|---|
| Molecular Formula | C23H22FN3O4 |
| Molecular Weight | 423.444 |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
| Standard InChI | InChI=1S/C23H22FN3O4/c1-15-6-7-16(12-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
| Standard InChI Key | VXXOKIZQXOHUSS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)F |
Introduction
Structural Overview
The compound is characterized by the following structural features:
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Aromatic Substituents: The presence of a 3-fluoro-4-methylphenyl group contributes to its aromaticity and potential for π-stacking interactions in biological systems.
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Indole Core: The indole moiety, a common pharmacophore, is known for its bioactivity in various therapeutic areas.
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Morpholino Group: The morpholine ring enhances solubility and may influence the compound's pharmacokinetic properties.
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Amide Bond: The central amide linkage provides structural rigidity and potential hydrogen bonding capabilities.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions:
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Formation of the Indole Derivative: Indole derivatives are typically synthesized via Fischer indole synthesis or other cyclization methods.
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Attachment of Morpholino-Ethyl Group: This step involves introducing the morpholino group through nucleophilic substitution or amidation.
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Coupling with Fluorinated Phenyl Group: The final step includes coupling the 3-fluoro-4-methylphenyl group using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC or HATU).
Analytical Characterization
The compound can be characterized using standard spectroscopic and analytical techniques:
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NMR Spectroscopy: Proton () and carbon () NMR provide detailed information about the chemical environment of the atoms.
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Mass Spectrometry (MS): Confirms the molecular weight and helps identify fragmentation patterns.
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Infrared (IR) Spectroscopy: Detects functional groups, such as amides (C=O stretch) and aromatic rings.
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X-Ray Crystallography: Provides precise structural details if single crystals are available.
Medicinal Chemistry
The compound's structural features suggest potential biological activity:
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Anticancer Activity: The indole core is a known scaffold for anticancer agents due to its ability to interact with DNA or proteins.
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Anti-inflammatory Properties: Amides with fluorinated aromatic groups have shown promise in modulating inflammatory pathways.
Drug Development
The morpholine group may enhance bioavailability, while the fluorine substitution could improve metabolic stability and membrane permeability.
In Silico Studies
Molecular docking studies could predict binding affinities to biological targets, such as kinases or enzymes involved in disease pathways.
In Vitro Testing
Biological assays on cancer cell lines or inflammatory models would provide initial efficacy data.
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling would assess drug-like properties.
Comparative Analysis with Related Compounds
| Feature | This Compound | Related Compounds |
|---|---|---|
| Core Structure | Indole-based | Thiazole or oxadiazole derivatives |
| Functional Groups | Fluorinated phenyl, morpholine | Trifluoroethyl or methoxy substitutions |
| Potential Applications | Anticancer, anti-inflammatory | Anti-diabetic, anti-parasitic |
| Synthesis Complexity | Moderate | Varies depending on substituent complexity |
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